molecular formula C20H24N2 B5961460 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B5961460
M. Wt: 292.4 g/mol
InChI Key: QYRWHLMUGMCPIY-UHFFFAOYSA-N
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Description

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE is an organic compound belonging to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-tert-butylbenzyl chloride with 2-ethyl-1H-benzodiazole under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE
  • 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZIMIDAZOLE

Comparison: 1-[(4-TERT-BUTYLPHENYL)METHYL]-2-ETHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of the tert-butylphenyl group and the specific substitution pattern on the benzodiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-5-19-21-17-8-6-7-9-18(17)22(19)14-15-10-12-16(13-11-15)20(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRWHLMUGMCPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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